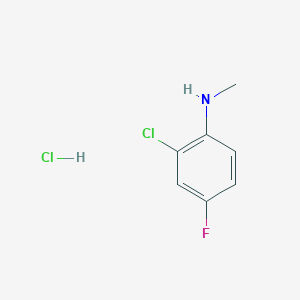![molecular formula C17H16ClNO3 B2815858 2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798043-58-9](/img/structure/B2815858.png)
2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate”, there are related compounds with similar structures that have been synthesized. For instance, a process for the synthesis of a compound with a similar structure, “2- [2- [4- [ (4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid” has been described in a patent .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- An improved synthesis pathway for Clopidogrel Sulfate involves the condensation reaction of related compounds, showcasing the critical role of these chemicals in creating medically important agents (Hu Jia-peng, 2012).
- Research on the palladium-catalysed α-oxidation of aromatic ketones to prepare 2-(2-methylphenyl)-2-oxoethyl acetates highlights the application of similar compounds in the synthesis of complex molecules (Tianbao Chen et al., 2016).
Antimicrobial Activity
- Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated antimicrobial agents' potential, indicating these compounds' significance in developing new treatments (P. Sah et al., 2014).
Corrosion Inhibition
- A theoretical study on the inhibition efficiencies of quinoxalines, including derivatives of 2-[(4-Chlorophenyl)amino]-2-oxoethyl compounds, as corrosion inhibitors for copper in nitric acid media provides insights into the molecular structure and efficiency relationship (A. Zarrouk et al., 2014).
Cancer Research
- Newly synthesized derivatives selectively inhibited the proliferation of colon cancer cells, indicating the potential therapeutic applications of these compounds in oncology (S. E. Rayes et al., 2020).
Propiedades
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-2-4-13(5-3-12)10-17(21)22-11-16(20)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIGBYCYMBCCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

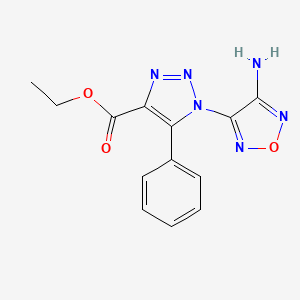
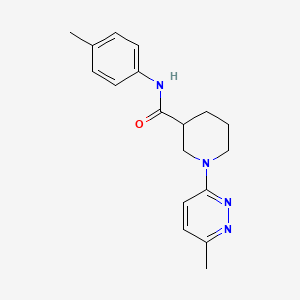
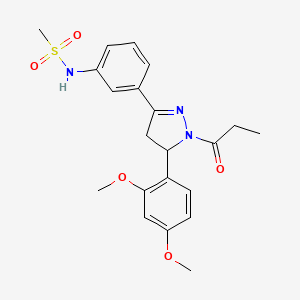


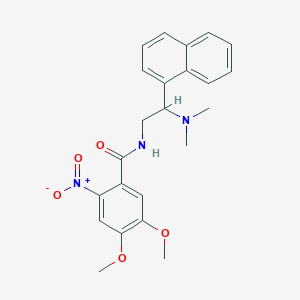
![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2815789.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)
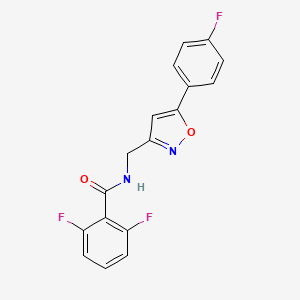

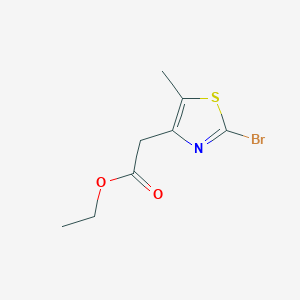
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)
